(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(2,1,3-benzothiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-17(10-5-6-14-15(7-10)21-24-20-14)22-8-11(9-22)16-18-12-3-1-2-4-13(12)19-16/h1-7,11H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRAGQZSHAUCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves the formation of an azetidine ring substituted with benzo[d]imidazole and benzo[c][1,2,5]thiadiazole moieties. The synthetic route typically includes multi-step reactions that may involve cyclization and functional group transformations to achieve the desired structural complexity.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its anti-cancer properties. It has been evaluated for its effects on various cancer cell lines and has shown promising results in inhibiting tumor growth and metastasis.
Research indicates that the compound may exert its anti-cancer effects through the inhibition of specific kinases involved in cell signaling pathways related to tumor growth. For instance, it has been studied for its inhibitory effects on the activin receptor-like kinase 5 (ALK5), a known target in cancer therapy.
In vitro Studies
- Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of the compound against a panel of cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) cells. The results indicated significant antiproliferative activity with IC50 values ranging from 5 to 10 µM, suggesting effective inhibition of cell growth .
- Inhibition of TGF-β Signaling :
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of the compound was assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. The findings suggested favorable drug-likeness characteristics, indicating good absorption and distribution properties while maintaining low toxicity profiles .
Comparative Biological Activity Table
| Compound | Target | IC50 Value (µM) | Cell Line | Mechanism |
|---|---|---|---|---|
| Study Compound | ALK5 | 0.008 | SPC-A1, HepG2, HUVEC | Inhibition of TGF-β signaling |
| Control A | ALK5 | 0.129 | SPC-A1 | Positive control |
| Control B | p38α MAP Kinase | 211 | Various | Selectivity index |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
